

# Determining the IC50 of GC373 Against SARS-CoV-2 Main Protease (Mpro)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GC373

Cat. No.: B3098307

[Get Quote](#)

## Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of effective antiviral therapeutics. A key drug target in SARS-CoV-2 is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle. Inhibition of Mpro activity can effectively block viral replication.

**GC373** is a dipeptide-based protease inhibitor that has demonstrated potent inhibitory activity against the Mpro of various coronaviruses, including SARS-CoV-2. It acts as a covalent inhibitor, forming a reversible hemithioacetal with the catalytic cysteine residue (Cys145) in the Mpro active site.<sup>[1]</sup> This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **GC373** against SARS-CoV-2 Mpro through a biochemical assay, as well as methods for evaluating its antiviral efficacy (EC50) and cytotoxicity (CC50) in cell-based assays.

## Quantitative Data Summary

The following table summarizes the reported inhibitory and cytotoxic concentrations of **GC373** and its prodrug GC376 against SARS-CoV-2.

| Compound        | Assay Type  | Target          | Cell Line | IC50 (μM)      | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
|-----------------|-------------|-----------------|-----------|----------------|-----------|-----------|------------------------------------|
| GC373           | Biochemical | SARS-CoV-2 Mpro | -         | 0.40 ±<br>0.05 | -         | -         | -                                  |
| GC373           | Cell-based  | SARS-CoV-2      | Vero E6   | -              | ~1.0      | >100      | >100                               |
| GC376 (prodrug) | Biochemical | SARS-CoV-2 Mpro | -         | 0.19 ±<br>0.04 | -         | -         | -                                  |
| GC376 (prodrug) | Cell-based  | SARS-CoV-2      | Vero E6   | -              | ~1.0      | >100      | >100                               |

Data compiled from multiple sources.[\[1\]](#)

## Signaling Pathway and Mechanism of Action

**GC373** inhibits SARS-CoV-2 replication by targeting the main protease (Mpro). The diagram below illustrates the mechanism of action.



[Click to download full resolution via product page](#)

Mechanism of **GC373** inhibition of SARS-CoV-2 Mpro.

## Experimental Protocols

# Biochemical IC50 Determination of GC373 against SARS-CoV-2 Mpro (FRET-based Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of **GC373** against purified recombinant SARS-CoV-2 Mpro. The assay relies on the cleavage of a fluorogenic peptide substrate by Mpro, which separates a quencher from a fluorophore, resulting in a fluorescent signal.

## Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET peptide substrate (e.g., DABCYL-KTSAVLQ $\downarrow$ SGFRKME-EDANS)
- **GC373**
- Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
- DMSO (Dimethyl sulfoxide)
- 384-well black, flat-bottom plates
- Fluorescence plate reader

## Procedure:

- Compound Preparation:
  - Prepare a 10 mM stock solution of **GC373** in DMSO.
  - Perform serial dilutions of the **GC373** stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
  - Further dilute each concentration in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1%.
- Enzyme and Substrate Preparation:

- Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired working concentration (e.g., 50 nM).
- Dilute the FRET substrate in Assay Buffer to the desired working concentration (e.g., 20  $\mu$ M).
- Assay Protocol:
  - Add 5  $\mu$ L of each diluted **GC373** concentration to the wells of a 384-well plate.
  - Include control wells:
    - Negative Control (0% inhibition): 5  $\mu$ L of Assay Buffer with the same final concentration of DMSO as the compound wells.
    - Positive Control (100% inhibition): A known Mpro inhibitor or no enzyme.
  - Add 20  $\mu$ L of the diluted Mpro solution to all wells except the no-enzyme control wells.
  - Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
  - Initiate the enzymatic reaction by adding 25  $\mu$ L of the diluted FRET substrate to all wells.
  - Immediately measure the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).
- Data Analysis:
  - Determine the initial reaction velocity (V) for each concentration of **GC373** by calculating the slope of the linear portion of the fluorescence signal over time.
  - Normalize the data to the negative control (100% activity) and positive control (0% activity).
  - Plot the percentage of inhibition against the logarithm of the **GC373** concentration.

- Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



[Click to download full resolution via product page](#)

Workflow for biochemical IC50 determination.

## Cell-based Antiviral Efficacy (EC50) and Cytotoxicity (CC50) Determination

This protocol describes a cytopathic effect (CPE) reduction assay to determine the EC50 of **GC373** in a cell-based system and a parallel cytotoxicity assay to determine the CC50.

### Materials:

- Vero E6 cells
- SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
- GC373**
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin
- 96-well clear-bottom, tissue culture-treated plates
- CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
- Luminometer

#### Procedure - EC50 Determination:

- Cell Seeding:
  - Seed Vero E6 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well in 100  $\mu\text{L}$  of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - Incubate at 37°C in a 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.
- Compound Treatment and Viral Infection:
  - Prepare serial dilutions of **GC373** in DMEM with 2% FBS.
  - Remove the growth medium from the cells and add 100  $\mu\text{L}$  of the diluted **GC373** to the respective wells.
  - Include a "no drug" control.
  - Immediately infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 in a volume of 50  $\mu\text{L}$ .
  - Include uninfected control wells.
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
- Quantification of Viral CPE:
  - After the incubation period, equilibrate the plate to room temperature.
  - Add 100  $\mu\text{L}$  of CellTiter-Glo® reagent to each well.

- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis:
  - Normalize the data to the uninfected cell control (100% viability) and the virus-infected control (0% viability).
  - Plot the percentage of cell viability against the logarithm of the **GC373** concentration.
  - Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

#### Procedure - CC50 Determination:

- Follow the same procedure as for the EC50 determination, but without adding the virus to the cells.
- Data Analysis:
  - Normalize the data to the untreated cell control (100% viability).
  - Plot the percentage of cell viability against the logarithm of the **GC373** concentration.
  - Calculate the CC50 value by fitting the data to a four-parameter logistic dose-response curve.

[Click to download full resolution via product page](#)

Workflow for cell-based EC50 and CC50 determination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Determining the IC50 of GC373 Against SARS-CoV-2 Main Protease (Mpro)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3098307#determining-ic50-of-gc373-against-sars-cov-2]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)